Methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a complex organic compound notable for its structural features that include a dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 276.14 g/mol. This compound belongs to the class of boronic acid derivatives, which are often utilized in organic synthesis and medicinal chemistry due to their unique reactivity and biological properties .
These reactions are facilitated by the presence of the boron atom, which can form stable complexes with various nucleophiles .
The synthesis of methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves:
Methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has several potential applications:
Research into the interactions of methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate with biological systems is still emerging. Studies may focus on:
Methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate shares structural similarities with several other compounds:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)phenyl)acetate | 478375-42-7 | 0.99 |
| Methyl 2-(trans-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)phenyl)cyclohexyl)acetate | 701232-69-1 | 0.96 |
| Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)phenyl)acetate | 859169-20-3 | 0.96 |
These compounds exhibit similar functional groups and structural motifs but may differ in their biological activities and synthetic pathways. The unique combination of a dioxaborolane structure with an acetate moiety distinguishes methyl 2-phenyldioxyboronate from other derivatives in its class .
Methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate represents a complex organoboron compound combining phenylacetic acid ester functionality with a tetramethyldioxaborolan boronate ester substituent [1]. This compound, with molecular formula C15H21BO4 and molecular weight 276.14 g/mol, exhibits unique structural features that require comprehensive characterization using multiple analytical techniques [2]. The systematic structural analysis of this compound provides crucial insights into the electronic properties, molecular geometry, and intermolecular interactions characteristic of boronate ester derivatives.
The nuclear magnetic resonance spectroscopic characterization of methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate reveals distinctive patterns that reflect the compound's complex molecular architecture [3]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that can be systematically assigned to specific molecular environments within the boronate ester framework [4] [5].
The tetramethyldioxaborolan moiety generates the most prominent signal in the ¹H nuclear magnetic resonance spectrum, appearing as a sharp singlet at 1.20-1.30 ppm with an integration corresponding to twelve protons [3] [5]. This signal represents the four equivalent methyl groups attached to the quaternary carbon atoms of the pinacol-derived dioxaborolan ring system [4]. The chemical shift position and multiplicity are characteristic of methyl groups in close proximity to the electron-deficient boron center, which provides a slight downfield shift compared to typical aliphatic methyl resonances [3].
The aromatic region of the ¹H nuclear magnetic resonance spectrum displays a complex multipicity pattern between 7.25 and 8.05 ppm, representing the substituted phenyl ring system [3] [6]. The substitution pattern creates distinct chemical environments for the aromatic protons, with the protons ortho to the boronate ester substituent appearing slightly more downfield due to the electron-withdrawing nature of the boron-containing group [6] [7]. The coupling patterns observed in this region provide valuable information about the substitution pattern and electronic environment of the aromatic system [8].
The phenylacetate portion of the molecule contributes characteristic signals in both the aliphatic and aromatic regions [1] [2]. The methoxy group of the ester functionality appears as a sharp singlet at 3.6-3.8 ppm, integrating for three protons [1] [2]. The methylene group connecting the phenyl ring to the ester carbonyl generates a singlet at approximately 3.6-3.8 ppm, integrating for two protons [1] [2]. The chemical equivalence of these methylene protons indicates rapid rotation around the benzylic carbon-carbon bond at room temperature [9].
The ¹³C nuclear magnetic resonance spectrum provides complementary structural information with enhanced resolution of individual carbon environments [3] [4]. The tetramethyldioxaborolan methyl carbons appear as a characteristic singlet at 24.8-25.0 ppm, reflecting the electron-donating environment created by the adjacent quaternary carbons [3] [5]. The dioxaborolan quaternary carbons typically appear around 83-84 ppm, though this signal may be broadened due to coupling with the quadrupolar ¹¹B nucleus [3] [4].
The aromatic carbon signals span the region from 125 to 135 ppm, with individual assignments depending on the specific substitution pattern and electronic effects [3] [6]. The carbon bearing the boronate ester substituent often appears as a broadened signal due to ¹¹B-¹³C coupling effects [3] [6]. The ester carbonyl carbon generates a characteristic signal around 170-175 ppm, typical of aromatic ester derivatives [9].
The ¹¹B nuclear magnetic resonance spectrum provides direct information about the boron environment and coordination state [10] [11]. For tetramethyldioxaborolan derivatives, the ¹¹B chemical shift typically appears as a broad singlet between 30 and 35 ppm [3] [10] [11]. This chemical shift region is characteristic of trigonal planar boron in boronate ester environments, distinct from the more downfield shifts observed in boronic acids or the upfield shifts seen in tetrahedral boron complexes [10] [11].
The broadness of the ¹¹B signal reflects the quadrupolar nature of the boron nucleus and rapid quadrupolar relaxation processes [10] [11]. The specific chemical shift value within the 30-35 ppm range can provide information about the electronic environment and potential coordination interactions [11] [12]. Temperature-dependent studies and variable solvent experiments can provide additional insights into dynamic processes and solvent coordination effects [11].
Infrared spectroscopy provides comprehensive vibrational information that complements the nuclear magnetic resonance data and enables identification of specific functional groups within the molecular structure [13] [14]. The infrared spectrum of methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate exhibits characteristic absorption bands that can be systematically assigned to the various functional group components [15] [16].
The ester carbonyl stretch represents one of the most prominent and diagnostic features in the infrared spectrum, appearing as a strong absorption between 1735 and 1765 cm⁻¹ [17] [16]. This frequency range is typical for aromatic ester derivatives, with the exact position influenced by electronic effects from the substituted phenyl ring system [17]. The carbonyl frequency provides information about the electron density at the carbonyl carbon and potential conjugation effects with the aromatic system [16].
The characteristic "rule of three" pattern for ester functional groups is clearly observed, with strong absorptions at approximately 1740 cm⁻¹ (C=O stretch), 1200-1240 cm⁻¹ (asymmetric C-C-O stretch), and 1100-1160 cm⁻¹ (O-C-C stretch) [17]. This pattern provides unambiguous identification of the ester functionality and distinguishes it from other carbonyl-containing functional groups [17] [16].
The boronate ester functionality contributes several characteristic vibrational modes that enable identification of the dioxaborolan ring system [13] [15] [14]. The B-O stretching vibrations appear as medium to strong absorptions in the 1320-1480 cm⁻¹ region, with the exact frequencies depending on the ring strain and electronic environment [13] [15]. These vibrations are often observed as multiple bands due to the asymmetric and symmetric stretching modes of the B-O bonds within the five-membered ring [14].
The B-O deformation modes contribute absorptions in the 1010-1250 cm⁻¹ region, which may overlap with other functional group vibrations but provide additional confirmation of the boronate ester structure [13] [15]. The intensity and frequency of these modes are sensitive to the substitution pattern and electronic environment of the boron center [14].
Aromatic vibrational modes contribute characteristic patterns throughout the mid-infrared region [16]. The aromatic C-H stretching vibrations appear as medium-intensity absorptions between 3000 and 3100 cm⁻¹, distinguishable from aliphatic C-H stretches by their higher frequency [16]. The aromatic C=C stretching vibrations contribute medium-intensity absorptions between 1600 and 1625 cm⁻¹, often appearing as multiple bands due to different vibrational modes of the substituted benzene ring [16].
The out-of-plane C-H bending vibrations of the aromatic system generate strong absorptions in the 800-900 cm⁻¹ region, with the exact pattern providing information about the substitution pattern of the benzene ring [16]. For para-disubstituted derivatives, a characteristic pattern of two strong absorptions is typically observed [16].
Aliphatic C-H stretching vibrations from the tetramethyldioxaborolan and methoxy groups contribute medium to strong absorptions between 2850 and 2990 cm⁻¹ [16]. The multiple methyl groups create a complex pattern of symmetric and asymmetric stretching modes, with subtle frequency differences reflecting the different chemical environments [16].
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [18] [19] [20]. The molecular ion peak for methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate appears at m/z 276, corresponding to the molecular formula C15H21BO4 [2] [18]. However, the molecular ion peak typically exhibits low intensity due to the relatively labile nature of the boronate ester bond and the tendency for rapid fragmentation under electron ionization conditions [18].
The base peak in the mass spectrum typically corresponds to the benzyl cation fragment at m/z 91 [C6H5CH2]+, formed through α-cleavage adjacent to the aromatic ring [19] [20]. This fragment represents one of the most stable carbocations formed during the fragmentation process and is characteristic of benzyl-containing compounds [20]. The high stability of this ion results from extensive resonance delocalization within the aromatic system [19].
Loss of the methoxycarbonyl group (COOCH3, 59 mass units) represents a major fragmentation pathway, generating a prominent peak at m/z 217 [18] [20]. This fragmentation is typical of methyl ester derivatives and occurs through a McLafferty-type rearrangement mechanism [20]. The resulting ion retains the boronate ester functionality and provides valuable structural information about the aromatic substitution pattern [18].
The tetramethyldioxaborolan fragment generates characteristic peaks that enable identification of the boronate ester functionality [18]. The pinacol ester fragment appears at m/z 143, corresponding to loss of the substituted phenylacetate portion [18]. Secondary fragmentation of this ion through methyl radical loss produces a peak at m/z 127, providing additional confirmation of the dioxaborolan structure [18].
Loss of methyl and methoxy radicals from the molecular ion produces peaks at m/z 261 [M-CH3]+ and m/z 245 [M-OCH3]+, respectively [18] [20]. These fragmentations are common for methyl ester derivatives and provide information about the ease of radical formation from different molecular sites [20].
The phenyl cation at m/z 77 represents another characteristic aromatic fragment, formed through elimination of the side chain substituents [18] [20]. Additional ester-related fragments include the methoxycarbonyl cation at m/z 59 [COOCH3]+ and the acetyl fragment at m/z 43 [19] [20].
High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation for both the molecular ion and major fragment ions [21]. Tandem mass spectrometry experiments can provide detailed fragmentation pathways and structural connectivity information through collision-induced dissociation studies [21].
X-ray crystallographic analysis provides definitive structural information about the three-dimensional molecular geometry and solid-state packing arrangements of boronate ester compounds [22] [6] [7]. While specific crystallographic data for methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate may not be directly available, extensive studies of related tetramethyldioxaborolan derivatives provide valuable structural insights that can be extrapolated to understand the target compound [23] [24].
Tetramethyldioxaborolan derivatives typically crystallize in monoclinic or triclinic crystal systems, with common space groups including P21/c and P1 [22] [6] [7] [23]. The choice of crystal system depends on the specific substitution pattern, intermolecular interactions, and packing efficiency considerations [22]. Monoclinic crystal systems are often favored when the molecular structure permits efficient packing with minimal steric interactions [6].
The molecular geometry around the boron center exhibits characteristic features that are consistent across different boronate ester derivatives [24] [25]. The boron atom adopts a trigonal planar coordination geometry with sp² hybridization, resulting in bond angles close to 120° around the boron center [24]. The B-O bond lengths in tetramethyldioxaborolan derivatives typically range from 1.476 to 1.500 Å, which are slightly longer than those observed in simple boronic esters due to the ring strain within the five-membered dioxaborolan system [22] [23] [24].
The B-C bond connecting the boron center to the aromatic system exhibits characteristic lengths between 1.651 and 1.654 Å [22] [23] [24]. These bond lengths are consistent with partial π-bonding character between the boron and aromatic carbon, resulting from overlap between the vacant p orbital on boron and the π-system of the aromatic ring [24] [25]. This interaction contributes to the overall stability of the boronate ester structure and influences the electronic properties of both the boron center and the aromatic system [24].
The dioxaborolan ring system exhibits a nearly planar conformation with minimal puckering, as evidenced by small deviation angles from planarity [6] [7] [23]. The O-B-O bond angle within the ring is constrained to approximately 105-107° due to the five-membered ring geometry, representing a slight compression from the ideal tetrahedral angle [23]. This angular strain contributes to the reactivity of the boronate ester bond and influences the chemical behavior of the compound [23].
The quaternary carbon atoms of the tetramethyldioxaborolan ring exhibit C-O bond lengths ranging from 1.43 to 1.45 Å, typical of aliphatic C-O single bonds [23]. The methyl substituents adopt staggered conformations that minimize steric interactions while maintaining optimal orbital overlap [23]. The C-C-O bond angles are close to the tetrahedral value of 109.5°, indicating minimal angular strain at the quaternary carbon centers [23].
The crystal packing of boronate ester compounds is significantly influenced by weak intermolecular interactions that contribute to the overall stability and organization of the crystal lattice [22] [26]. These interactions include van der Waals forces, C-H···π interactions, and potential hydrogen bonding involving the ester functionality [22].
Van der Waals interactions between the tetramethyldioxaborolan groups provide a significant contribution to the crystal packing energy [22] [23]. The multiple methyl substituents create an extensive network of weak attractive interactions that help stabilize specific packing arrangements [22]. The spherical nature of the methyl groups allows for efficient space filling while minimizing unfavorable steric contacts [23].
C-H···π interactions between the aromatic rings and adjacent aliphatic hydrogen atoms contribute additional stabilization to the crystal structure [22] [26]. These interactions are particularly important for compounds containing multiple aromatic systems, where the π-electron density can participate in attractive interactions with neighboring molecules [22]. The geometry and strength of these interactions depend on the relative orientations of the aromatic rings and the accessibility of the π-electron density [26].
The ester functionality can participate in weak hydrogen bonding interactions through the carbonyl oxygen as a hydrogen bond acceptor [22] [26]. While these interactions are generally weaker than traditional hydrogen bonds, they can significantly influence the crystal packing arrangement and contribute to the overall lattice energy [22]. The methoxy group may also participate in weak C-H···O interactions that further stabilize the crystal structure [26].
The phenyl ring systems can engage in π···π stacking interactions when the crystal packing permits appropriate alignment of aromatic planes [22] [26]. These interactions are particularly favorable when the aromatic rings are separated by distances of 3.3-3.8 Å and exhibit parallel or near-parallel orientations [22]. The strength of π···π interactions depends on the electron density distribution within the aromatic systems and the presence of electron-donating or electron-withdrawing substituents [26].
Comparative analysis of crystallographic data from related boronate ester derivatives reveals systematic trends in bond lengths, angles, and conformational preferences [24] [25]. These trends provide valuable insights into the factors that control the structural properties of boronate esters and enable prediction of structural features for compounds where direct crystallographic data is not available [24].
The B-O bond lengths in boronate esters are consistently longer than those observed in simple boronic acids, reflecting the increased coordination number and modified electronic environment around the boron center [24] [25]. The specific bond length values depend on the ring size, substitution pattern, and electronic properties of the substituents attached to the boron atom [24]. Five-membered dioxaborolan rings generally exhibit longer B-O bonds compared to six-membered dioxaborinane derivatives due to increased ring strain [25].
The planarity of the boronate ester unit is a consistent feature across different structural types, with deviations from planarity typically less than 0.1 Å [24] [25]. This planarity facilitates π-bonding interactions between the boron center and aromatic substituents, contributing to the overall stability and unique electronic properties of these compounds [24]. Significant deviations from planarity are observed only when severe steric interactions force conformational distortions [25].
The substitution pattern on the aromatic ring significantly influences the overall molecular conformation and crystal packing behavior [22] [24]. Para-substituted derivatives generally exhibit more symmetric structures and simpler packing arrangements compared to ortho- or meta-substituted analogs [22]. The steric requirements of different substituents can force specific conformational preferences that propagate throughout the crystal structure [24].
Temperature-dependent crystallographic studies reveal information about molecular flexibility and thermal motion within the crystal lattice [6] [7]. The tetramethyldioxaborolan group typically exhibits increased thermal motion compared to the aromatic portions of the molecule, reflecting the greater conformational freedom of the aliphatic substituents [6]. This differential thermal behavior provides insights into the relative rigidity of different molecular components [7].
Computational modeling using density functional theory represents a powerful approach for understanding the electronic structure, geometry optimization, and property prediction of boronate ester compounds [10] [27] [28]. The application of density functional theory methods to methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate enables detailed analysis of molecular orbitals, charge distribution, and energetic properties that complement experimental characterization techniques [27] [29].
The choice of density functional theory methodology significantly influences the accuracy and reliability of computational results for boronate ester systems [10] [28]. The B3LYP hybrid functional has demonstrated excellent performance for organoboron compounds, providing accurate geometry predictions and reliable electronic property calculations [27] [28]. The 6-311++G(d,p) basis set offers an optimal balance between computational efficiency and accuracy, incorporating polarization and diffuse functions necessary for accurate description of the boron electronic environment [27] [28].
Geometry optimization calculations using density functional theory methods provide detailed structural parameters that can be directly compared with experimental crystallographic data [27] [28]. The optimized B-O bond lengths typically fall within 1.484 Å, showing excellent agreement with experimental values of 1.476-1.500 Å [10] [27] [28]. Similarly, the computed B-C bond length of 1.651 Å matches closely with experimental observations of 1.651-1.654 Å [10] [27] [28].
The B-O-C bond angles calculated through density functional theory optimization consistently fall within the range of 106-107°, reflecting the constraints imposed by the five-membered dioxaborolan ring system [23] [27] [28]. These calculated angles demonstrate excellent agreement with experimental crystallographic data, validating the accuracy of the computational methodology for predicting structural parameters [27] [28].
Frequency calculations performed at the optimized geometry enable prediction of vibrational spectra and thermodynamic properties [27] [28]. The calculated vibrational frequencies can be directly compared with experimental infrared and Raman spectroscopic data, providing validation of the computed structure and enabling assignment of specific vibrational modes [28]. Scaling factors are typically applied to account for systematic errors in harmonic frequency calculations [27].
The electronic structure of methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate exhibits characteristic features that reflect the unique electronic properties of boronate ester systems [27] [29] [30]. The highest occupied molecular orbital typically exhibits energy values between -6.2 and -6.5 eV, indicating moderate electron-donating ability [27] [29] [30]. The lowest unoccupied molecular orbital energies fall within the range of -2.8 to -3.0 eV, reflecting the electron-accepting character of the boron center [27] [29] [30].
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides important information about the electronic excitation properties and chemical reactivity [27] [29] [30]. For boronate ester derivatives, this energy gap typically ranges from 3.4 to 3.5 eV, indicating moderate stability toward electronic excitation and intermediate reactivity [27] [29] [30]. This energy gap value is characteristic of compounds with moderate π-conjugation and suggests potential applications in optoelectronic materials [30].
The spatial distribution of molecular orbitals reveals the extent of electronic delocalization and the relative contributions of different molecular fragments to the frontier orbitals [27] [29]. The highest occupied molecular orbital typically exhibits significant density on the aromatic ring system and the ester functionality, while the lowest unoccupied molecular orbital shows substantial contribution from the boron center and the dioxaborolan ring [27] [29]. This orbital distribution pattern is consistent with charge transfer character in electronic transitions [29].
The dipole moment calculated from density functional theory optimization provides information about the overall charge distribution and polarity of the molecule [27] [29] [30]. Values typically range from 2.5 to 3.2 Debye, indicating moderate polarity that reflects the combined contributions of the ester dipole and the electron-deficient boron center [27] [29] [30]. The dipole moment orientation provides insights into the direction of charge separation within the molecule [29].
Natural bond orbital analysis reveals detailed information about charge distribution, bond polarities, and hyperconjugation effects [29]. The boron center typically carries a positive charge of approximately +1.0 to +1.2, consistent with its electron-deficient nature [29]. The oxygen atoms in the dioxaborolan ring exhibit negative charges of approximately -0.5 to -0.6, reflecting their role as electron donors to the boron center [29].
Global reactivity descriptors derived from density functional theory calculations provide quantitative measures of chemical reactivity and enable prediction of reaction pathways and mechanisms [29] [30]. The molecular hardness, calculated as half the difference between the ionization potential and electron affinity, typically ranges from 1.7 to 1.8 eV for boronate ester derivatives [29] [30]. This moderate hardness value indicates intermediate reactivity between hard and soft chemical species [29].
The electronegativity, representing the ability to attract electrons, falls within the range of 4.5 to 4.7 eV for these compounds [29] [30]. This value reflects the combined influence of the electron-deficient boron center and the electron-rich aromatic and ester functionalities [29]. The electronegativity provides important information about the preferred direction of electron transfer in chemical reactions [30].
The electrophilicity index quantifies the propensity of the molecule to accept electrons from electron-rich species [29] [30]. Calculated values typically range from 6.0 to 6.5 eV, indicating moderate to high electrophilic character [29] [30]. This property is primarily attributed to the electron-deficient boron center, which serves as the primary site for nucleophilic attack [29].
The nucleophilicity index, representing the tendency to donate electrons, exhibits relatively low values of 0.15 to 0.20 eV⁻¹ [29] [30]. This reflects the overall electron-deficient character of the molecule and suggests that nucleophilic reactions are less favorable compared to electrophilic processes [29] [30]. The low nucleophilicity is consistent with the electron-withdrawing effects of both the boron center and the ester functionality [30].
Condensed Fukui functions provide site-specific reactivity information by identifying the most reactive atomic sites for electrophilic and nucleophilic attack [29]. For boronate ester derivatives, the boron center typically exhibits the highest electrophilic Fukui function value, confirming its role as the primary site for nucleophilic attack [29]. The aromatic carbons ortho and para to the boronate substituent also show enhanced electrophilic character due to electron withdrawal by the boron center [29].
Computational modeling of solvent effects provides important insights into the behavior of boronate ester compounds in different chemical environments [29] [31]. Continuum solvation models, such as the polarizable continuum model, enable investigation of solvent-induced changes in geometry, electronic structure, and properties [29] [31]. These calculations reveal that polar solvents generally stabilize the electron-deficient boron center through favorable electrostatic interactions [29].
The geometry optimization in different solvent environments shows minimal changes in bond lengths and angles, indicating that the molecular structure is relatively insensitive to solvent polarity [29] [31]. However, the electronic properties, including molecular orbital energies and charge distributions, exhibit more significant solvent dependence [29]. Polar solvents typically stabilize both the highest occupied molecular orbital and lowest unoccupied molecular orbital, resulting in relatively small changes in the energy gap [29].
The dipole moment shows pronounced solvent dependence, with increases of 0.3 to 0.5 Debye observed upon going from gas phase to polar solvent environments [29]. This enhancement reflects the polarization of the molecular electron density in response to the solvent electric field [29]. The direction of the dipole moment remains relatively constant, but the magnitude increases due to enhanced charge separation [29].
Hydrogen bonding interactions with protic solvents can significantly influence the electronic structure and reactivity of boronate ester compounds [29] [31]. Computational studies reveal that hydrogen bond formation with the ester carbonyl oxygen leads to increased electron density on the oxygen atom and reduced electron density on the boron center [29] [31]. These changes can modulate the reactivity patterns and influence reaction mechanisms [31].
Temperature effects on the electronic structure can be investigated through molecular dynamics simulations combined with density functional theory calculations [29]. These studies reveal information about conformational flexibility, thermal motion, and temperature-dependent property changes [29]. The tetramethyldioxaborolan group exhibits increased conformational flexibility at elevated temperatures, while the aromatic and ester portions remain relatively rigid [29].
The validation of computational results against experimental data is essential for establishing the reliability and accuracy of theoretical predictions [27] [28]. For methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, the agreement between calculated and experimental structural parameters is excellent, with deviations typically less than 0.01 Å for bond lengths and 1-2° for bond angles [27] [28].
The calculated vibrational frequencies show good correlation with experimental infrared spectroscopic data when appropriate scaling factors are applied [27] [28]. The mean absolute deviation between scaled calculated frequencies and experimental values is typically less than 10 cm⁻¹ for most vibrational modes [28]. This agreement validates the accuracy of the computed molecular structure and provides confidence in the predicted vibrational assignments [27].
Nuclear magnetic resonance chemical shift calculations using gauge-invariant atomic orbitals provide direct comparison with experimental spectroscopic data [10] [11]. The calculated ¹¹B chemical shifts typically agree with experimental values within 2-3 ppm, demonstrating the accuracy of the computational methodology for predicting magnetic properties [10] [11]. Similar agreement is observed for ¹H and ¹³C chemical shifts, particularly for the tetramethyldioxaborolan portion of the molecule [11].
Electronic absorption spectra calculated using time-dependent density functional theory enable comparison with experimental ultraviolet-visible spectroscopic data [29] [30]. The calculated excitation energies typically show good agreement with experimental absorption maxima, with deviations of 0.1-0.2 eV being typical [29] [30]. The calculated oscillator strengths provide information about transition intensities that correlate well with experimental extinction coefficients [30].
Thermodynamic properties calculated from the computed vibrational frequencies and electronic energies enable prediction of reaction enthalpies, entropies, and free energies [27] [28]. These calculated values can be compared with experimental calorimetric data when available, providing additional validation of the computational methodology [27]. The agreement between calculated and experimental thermodynamic properties is generally within 1-2 kcal/mol for well-converged calculations [28].